molecular formula C38H58O4 B12759571 Campestanyl ferulate CAS No. 106774-77-0

Campestanyl ferulate

Cat. No.: B12759571
CAS No.: 106774-77-0
M. Wt: 578.9 g/mol
InChI Key: NLHPCZDTMWKEFC-GTKUFFLCSA-N
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Description

Campestanyl ferulate is a type of steryl ferulate, a class of compounds known for their bioactive properties. It is an ester formed from campestanol and ferulic acid. Steryl ferulates, including this compound, are found in various cereals such as rice, wheat, and corn. These compounds are recognized for their antioxidant activities and potential health benefits, including cholesterol-lowering effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Campestanyl ferulate can be synthesized through the esterification of campestanol with ferulic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the hydroxyl group of campestanol and the carboxyl group of ferulic acid .

Industrial Production Methods

In an industrial setting, this compound can be extracted from natural sources such as rice bran or wheat bran. The extraction process involves the use of solvents like ethanol or methanol to isolate the steryl ferulates from the plant material. The extracted compounds are then purified using techniques such as chromatography to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Campestanyl ferulate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Campestanyl ferulate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of campestanyl ferulate involves its antioxidant activity. The phenolic hydroxyl group in the ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, this compound may inhibit the absorption of cholesterol in the intestines, contributing to its cholesterol-lowering effects .

Comparison with Similar Compounds

Similar Compounds

  • Campesteryl ferulate
  • Sitostanyl ferulate
  • Cycloartenyl ferulate

Comparison

Campestanyl ferulate is unique due to its specific sterol moiety, campestanol, which differentiates it from other steryl ferulates. While all steryl ferulates share similar antioxidant properties, the specific sterol component can influence their bioavailability and efficacy. For example, this compound has been shown to have higher antioxidant activity compared to sitostanyl ferulate .

Properties

CAS No.

106774-77-0

Molecular Formula

C38H58O4

Molecular Weight

578.9 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C38H58O4/c1-24(2)25(3)8-9-26(4)31-14-15-32-30-13-12-28-23-29(18-20-37(28,5)33(30)19-21-38(31,32)6)42-36(40)17-11-27-10-16-34(39)35(22-27)41-7/h10-11,16-17,22,24-26,28-33,39H,8-9,12-15,18-21,23H2,1-7H3/b17-11+/t25-,26-,28+,29+,30+,31-,32+,33+,37+,38-/m1/s1

InChI Key

NLHPCZDTMWKEFC-GTKUFFLCSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C

Origin of Product

United States

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